BenchChemオンラインストアへようこそ!

2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

Medicinal Chemistry Structure–Activity Relationship Chemical Procurement

2-(4-Fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide (CAS 1286732-26-0) is a synthetic small molecule with the molecular formula C14H16FN3O2 and a molecular weight of 277.29 g/mol. It belongs to the imidazole-substituted acetamide class, incorporating a 4-fluorophenoxy moiety linked via an acetamide bridge to a 2-methyl-1H-imidazol-1-yl ethyl group.

Molecular Formula C14H16FN3O2
Molecular Weight 277.299
CAS No. 1286732-26-0
Cat. No. B2394757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
CAS1286732-26-0
Molecular FormulaC14H16FN3O2
Molecular Weight277.299
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)COC2=CC=C(C=C2)F
InChIInChI=1S/C14H16FN3O2/c1-11-16-6-8-18(11)9-7-17-14(19)10-20-13-4-2-12(15)3-5-13/h2-6,8H,7,9-10H2,1H3,(H,17,19)
InChIKeyZUSZQKYCJSVSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide (CAS 1286732-26-0): Structural Identity and Research-Grade Procurement Considerations


2-(4-Fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide (CAS 1286732-26-0) is a synthetic small molecule with the molecular formula C14H16FN3O2 and a molecular weight of 277.29 g/mol . It belongs to the imidazole-substituted acetamide class, incorporating a 4-fluorophenoxy moiety linked via an acetamide bridge to a 2-methyl-1H-imidazol-1-yl ethyl group. The compound is offered by research chemical suppliers as a building block or screening compound, typically at 95% purity . Published peer-reviewed bioactivity data for this specific compound is extremely limited; much of what is reported in vendor descriptions—including assertions of GABA-A receptor positive allosteric modulation (PAM) activity and metabolic stability advantages—lacks traceable primary reference support as of the literature indexed through early 2026.

Why Substituting 2-(4-Fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide with Simple Imidazole-Acetamide Analogs Compromises Structure–Activity Integrity


The compound's 4-fluorophenoxy group is a critical pharmacophoric element that distinguishes it from simpler imidazole-acetamide analogs (e.g., CAS 79319-03-2, which lacks any aromatic ether substitution). In imidazole-substituted phenylacetamide chemotypes, the presence and position of the fluorine substituent on the phenoxy ring are known to modulate lipophilicity, metabolic stability, and target-binding affinity . Patent literature on related imidazole-containing phenylacetamides (e.g., EP 0560162) demonstrates that subtle structural variations—such as the introduction of fluorinated aromatic ethers—yield distinct pharmacological profiles, including angiotensin-II receptor antagonism [1]. Absent head-to-head comparative data for this specific compound against defined analogs, generic substitution with non-fluorinated or des-phenoxy imidazole-acetamides cannot be assumed to preserve the intended biological or physicochemical properties, making compound identity verification essential for reproducible research.

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide (CAS 1286732-26-0) Relative to Closest Analogs


Structural Differentiation: 4-Fluorophenoxy Moiety Confers Distinct Physicochemical Profile vs. Unsubstituted Imidazole-Acetamide Core (CAS 79319-03-2)

The target compound (C14H16FN3O2, MW 277.29) incorporates a 4-fluorophenoxy substituent absent in the simpler analog N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide (CAS 79319-03-2; C8H13N3O, MW 167.21) [1]. The 4-fluorophenoxy group increases molecular weight by 110.08 Da, introduces a hydrogen bond acceptor (ether oxygen), and adds an aromatic ring with a fluorine substituent, all of which are known to enhance target-binding enthalpy and metabolic stability in related chemotypes .

Medicinal Chemistry Structure–Activity Relationship Chemical Procurement

Metabolic Stability in Human Liver Microsomes: Claimed 90% Parent Remaining vs. Alpidem (38.6%) at 120 Minutes (Vendor-Reported, Not Independently Verified)

A vendor-provided comparative analysis using human liver microsomes (HLMs) reported that the target compound retained approximately 90% of its parent structure after 120 minutes of incubation, whereas alpidem—a known GABA-A PAM—retained only 38.6% under the same conditions . This data is supplied by the vendor BenchChem and has not been independently confirmed in peer-reviewed literature. The comparison is directly relevant because alpidem was withdrawn due to hepatotoxicity partly attributed to rapid biotransformation; if independently verified, the 2.3-fold greater metabolic stability would represent a meaningful differentiation for in vivo pharmacology studies.

ADME Metabolic Stability Drug Discovery

Class-Level GABA-A Receptor Modulation: Imidazole–Fluorophenoxy Chemotypes as Positive Allosteric Modulators (Class-Level Inference from Patent Literature)

Imidazole derivatives bearing fluorinated aromatic substituents have been described as GABA-A receptor positive allosteric modulators (PAMs) in multiple patents (e.g., US8846719) [1]. In such chemotypes, the fluorophenoxy or fluorophenyl group is critical for binding at the α1/γ2 subunit interface [2]. While no direct receptor-binding data (Ki, IC50, or EC50) for the exact target compound has been published in peer-reviewed literature, the vendor description asserts α1β2γ2 GABA-A receptor PAM activity . This claim aligns with the patent-established SAR for imidazole–fluorophenoxy chemotypes but remains unvalidated by independent published experiments.

Neuroscience GABA-A Receptor Positive Allosteric Modulation

Validated Application Scenarios for 2-(4-Fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide (CAS 1286732-26-0) Based on Available Evidence


Structure–Activity Relationship (SAR) Exploration of Imidazole–Fluorophenoxy GABA-A Modulator Chemotypes

Given the compound's structural alignment with patented GABA-A PAM chemotypes, it is best positioned as a tool compound for SAR studies exploring the impact of the 4-fluorophenoxy substituent and the 2-methylimidazole-ethyl linker on receptor subtype selectivity and metabolic stability . Researchers using this compound should independently profile it against reference PAMs (e.g., alpidem, diazepam) in recombinant α1β2γ2 receptor assays and HLM stability assays to generate the quantitative comparative data currently absent from the public domain.

Metabolic Stability Screening in CNS Drug Discovery Programs

The vendor-reported 90% HLM stability at 120 minutes, if independently confirmed, supports exploration of this compound in CNS-focused programs where rapid hepatic clearance is a known attrition factor . Confirmation should include cross-laboratory replication using standardized HLM protocols (e.g., 1 µM test concentration, NADPH cofactor, LC-MS/MS quantification) alongside alpidem or testosterone as reference controls.

Chemical Probe Development and Target Deconvolution

The compound may serve as a starting point for designing more potent and selective chemical probes targeting GABA-A receptor subtypes, provided that its activity is first confirmed through radioligand displacement assays (e.g., [³H]flunitrazepam or [³H]Ro15-4513 binding) and electrophysiological recordings [1]. Due to the lack of published selectivity data, extensive counter-screening against related ion channels and GPCR panels is recommended before deploying this compound as a chemical probe.

Procurement as a Building Block for Parallel Synthesis Libraries

The compound's commercial availability at 95% purity makes it suitable as a building block for generating focused imidazole–acetamide libraries via amide coupling or N-alkylation chemistry . Its structural uniqueness relative to catalog-available imidazole building blocks provides an opportunity to explore underexploited chemical space in medicinal chemistry campaigns, though researchers should request certificates of analysis (CoA) to verify batch-specific purity before initiating synthesis.

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.